2-((3-Bromophenyl)thio)-N,N-dimethylacetamide
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Overview
Description
2-((3-Bromophenyl)thio)-N,N-dimethylacetamide is an organic compound with the molecular formula C10H12BrNOS It is a derivative of acetamide, where the acetamide group is substituted with a 3-bromophenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Bromophenyl)thio)-N,N-dimethylacetamide typically involves the reaction of 3-bromothiophenol with N,N-dimethylacetamide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-bromothiophenol and N,N-dimethylacetamide.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A base, such as sodium hydride or potassium carbonate, is used to deprotonate the thiol group, facilitating the nucleophilic attack on the acetamide carbonyl carbon.
Temperature and Solvent: The reaction is typically carried out at elevated temperatures (e.g., 60-80°C) in a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective starting materials, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((3-Bromophenyl)thio)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The thioether group can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can also be performed on the carbonyl group to yield alcohol derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alkoxides, thiolates.
Major Products Formed
Substitution Products: Various substituted phenylthioacetamides.
Oxidation Products: Sulfoxides and sulfones.
Hydrolysis Products: Carboxylic acids and amines.
Scientific Research Applications
2-((3-Bromophenyl)thio)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((3-Bromophenyl)thio)-N,N-dimethylacetamide depends on its specific application
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
2-((4-Bromophenyl)thio)-N,N-dimethylacetamide: Similar structure with the bromine atom in the para position.
2-((3-Chlorophenyl)thio)-N,N-dimethylacetamide: Similar structure with a chlorine atom instead of bromine.
2-((3-Methylphenyl)thio)-N,N-dimethylacetamide: Similar structure with a methyl group instead of bromine.
Uniqueness
2-((3-Bromophenyl)thio)-N,N-dimethylacetamide is unique due to the presence of the bromine atom in the meta position, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interactions with biological targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C10H12BrNOS |
---|---|
Molecular Weight |
274.18 g/mol |
IUPAC Name |
2-(3-bromophenyl)sulfanyl-N,N-dimethylacetamide |
InChI |
InChI=1S/C10H12BrNOS/c1-12(2)10(13)7-14-9-5-3-4-8(11)6-9/h3-6H,7H2,1-2H3 |
InChI Key |
MENYDJPFXDECBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CSC1=CC(=CC=C1)Br |
Origin of Product |
United States |
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